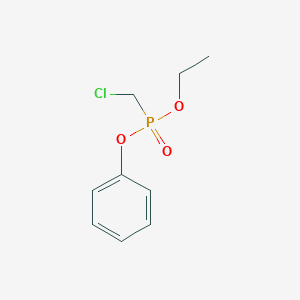

Ethyl phenyl (chloromethyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

90416-09-4 |

|---|---|

Molecular Formula |

C9H12ClO3P |

Molecular Weight |

234.61 g/mol |

IUPAC Name |

[chloromethyl(ethoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C9H12ClO3P/c1-2-12-14(11,8-10)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

AYMBBEHJLQZQQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCl)OC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl Phenyl Chloromethyl Phosphonate

Nucleophilic Substitution Reactions at the Chloromethyl Center

The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the phosphonate (B1237965) group, making it susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, forming new carbon-heteroatom or carbon-carbon bonds.

Mechanistic Pathways of Nucleophilic Attack on Chloromethyl Groups

Nucleophilic substitution at the chloromethyl group of phosphonates can proceed through mechanisms analogous to those observed for other alkyl halides. The primary pathway is the bimolecular nucleophilic substitution (S(_N)2) mechanism. utexas.edulibretexts.org In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. utexas.edulibretexts.org This leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a pentacoordinate carbon atom where both the incoming nucleophile and the departing chloride are partially bonded. utexas.edu

Alternatively, a stepwise S(_N)1 mechanism, involving the formation of a carbocation intermediate, could be considered. However, the formation of a primary carbocation is generally unfavorable. Factors that can stabilize such an intermediate, such as resonance or hyperconjugation, would be required for this pathway to be significant. reddit.com For most reactions involving the chloromethyl group of phosphonates with common nucleophiles, the S(_N)2 pathway is the predominant mechanism. utexas.edulibretexts.org

Nucleophilic substitution can also occur at the phosphorus center, but this typically requires different conditions and stronger nucleophiles attacking the phosphorus atom directly. Reactions at the chloromethyl carbon are generally more facile under standard nucleophilic substitution conditions. sapub.org

Influence of Nucleophile Basicity and Solvent Effects on Reaction Kinetics

The rate of nucleophilic substitution at the chloromethyl center is significantly influenced by the nature of the nucleophile and the solvent system employed.

Nucleophile Basicity: In S(_N)2 reactions, a stronger, more basic nucleophile generally leads to a faster reaction rate. The nucleophilicity often correlates with basicity, although other factors such as polarizability and steric hindrance also play a role. For a series of nucleophiles with the same attacking atom, a higher basicity results in a greater electron-donating ability, facilitating the attack on the electrophilic carbon.

Solvent Effects: The choice of solvent can dramatically alter the kinetics of nucleophilic substitution reactions. libretexts.orgcsbsju.edu Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., acetone, DMSO). ucalgary.ca

Polar Protic Solvents: These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. csbsju.edu While solvation of the leaving group can facilitate its departure, the strong solvation of the nucleophile can hinder its reactivity by creating a "solvent cage," thereby slowing down S(_N)2 reactions. csbsju.eduucalgary.ca

Polar Aprotic Solvents: These solvents are generally preferred for S(_N)2 reactions. ucalgary.ca They can solvate cations but are less effective at solvating anions (the nucleophiles). ucalgary.ca This leaves the nucleophile "naked" and more reactive, leading to a significant rate enhancement. ucalgary.cafrontiersin.org

The following table illustrates the relative rate of an S(_N)2 reaction in different solvents, demonstrating the profound effect of the solvent on reaction kinetics.

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

| Methanol | Polar Protic | 33 | 1 |

| Water | Polar Protic | 78 | 7 |

| DMSO | Polar Aprotic | 47 | 1,300 |

| DMF | Polar Aprotic | 37 | 2,800 |

| Acetonitrile | Polar Aprotic | 38 | 5,000 |

| Data is illustrative for a typical S(_N)2 reaction and sourced from general organic chemistry principles. |

Kinetic and Deuterium Kinetic Isotope Effect (DKIE) Studies in Phosphonate Reactivity

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the reaction rate. nih.govlibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov

In the context of nucleophilic substitution at the chloromethyl group of a phosphonate, substituting a hydrogen atom on the methyl group with deuterium (CH(_2)Cl to CD(_2)Cl) would result in a secondary KIE. libretexts.org Since the C-H (or C-D) bond is not directly broken in the rate-determining step, the observed effect is typically small (k(_H)/k(_D) ≈ 0.95-1.05). libretexts.org This small "alpha" secondary KIE arises from the change in hybridization of the carbon atom from sp in the reactant to a more sp-like character in the S(_N)2 transition state.

Hydrolysis and Dealkylation Transformations of Phosphonate Esters

The phosphonate ester moiety of Ethyl Phenyl (chloromethyl)phosphonate is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding phosphonic acid. wikipedia.org This transformation is a key reaction for modifying the properties of the molecule or for preparing the final phosphonic acid product. nih.gov

Acid-Catalyzed Hydrolysis of Phosphonate Esters

The hydrolysis of phosphonate esters in acidic media typically proceeds through a mechanism involving protonation of the phosphoryl oxygen. nih.govresearchgate.net This initial protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.govresearchgate.net

The reaction generally follows a bimolecular pathway (A(_AC)2), where the attack of water and the cleavage of the P-O bond occur. nih.govresearchgate.net The mechanism involves the following steps:

Protonation: The phosphoryl oxygen is protonated in a rapid equilibrium step.

Nucleophilic Attack: A water molecule attacks the activated phosphorus center.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ester oxygen atoms.

Elimination: The protonated alcohol (ethanol in this case) is eliminated, and the P=O bond is reformed.

This process is repeated for the second ester group to yield the final phosphonic acid. The rate of acid-catalyzed hydrolysis can be influenced by steric hindrance around the phosphorus atom and the electronic nature of the substituents. nih.gov In some cases, particularly with bulky alkyl groups like tert-butyl, the mechanism can shift towards an A(_AL)1 pathway involving the formation of a stable carbocation from the ester group. reddit.comresearchgate.net

| Catalyst | Conditions | Product |

| Concentrated HCl | Reflux | (Chloromethyl)phenylphosphonic acid |

| HBr | Heating | (Chloromethyl)phenylphosphonic acid |

| p-Toluenesulfonic acid | Microwave, 160-180 °C | (Chloromethyl)phenylphosphonic acid |

| This table represents typical conditions for acid-catalyzed hydrolysis of phosphonate esters. nih.govresearchgate.net |

Base-Catalyzed Hydrolysis of Alkyl and Halogenated Alkylphosphonates

Under basic conditions, the hydrolysis of phosphonate esters is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. nih.govresearchgate.net This reaction typically proceeds through a concerted S(_N)2@P mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. sapub.orgnih.govresearchgate.net

The mechanism involves:

Nucleophilic Attack: A hydroxide ion directly attacks the phosphorus atom.

Intermediate Formation: A trigonal bipyramidal pentacoordinate intermediate is formed.

Leaving Group Departure: An alkoxide ion (ethoxide) is expelled, which is then protonated by the solvent to form the corresponding alcohol.

The rate of base-catalyzed hydrolysis is highly sensitive to the steric bulk of the ester groups. For example, methyl esters hydrolyze significantly faster than isopropyl esters under basic conditions. nih.gov The electronic effects of the substituents on the phosphorus atom also play a crucial role; electron-withdrawing groups enhance the electrophilicity of the phosphorus and accelerate the reaction. nih.gov

The hydrolysis occurs in two consecutive steps to remove both ethyl groups, yielding the disodium salt of the phosphonic acid, which can be neutralized to give the free acid. nih.gov

| Reagent | Conditions | Product |

| NaOH (aq) | Heating (e.g., 80 °C) | Sodium (chloromethyl)phenylphosphonate |

| KOH (aq) | Reflux | Potassium (chloromethyl)phenylphosphonate |

| This table illustrates common conditions for the base-catalyzed hydrolysis of phosphonate esters. nih.gov |

Cleavage of Carbon-Oxygen Bonds in Phosphonates by Halosilanes

The cleavage of carbon-oxygen (C-O) bonds in phosphonate esters is a critical transformation for the synthesis of phosphonic acids. Halosilanes, particularly iodotrimethylsilane (TMSI) and bromotrimethylsilane (TMSBr), are highly effective reagents for this dealkylation process. The mechanism of this reaction involves the nucleophilic attack of the halide ion on the alkyl group of the phosphonate ester.

A key feature of this reaction is the selectivity of the halosilane. For instance, in a phosphonate-thiophosphonate compound, iodotrimethylsilane can selectively cleave the P-O-alkyl bond without affecting the P-S-alkyl bond. beilstein-journals.org Similarly, bromotrimethylsilane demonstrates selectivity for cleaving dialkyl phosphonates over diaryl phosphonates. beilstein-journals.org In a study by Pohjala et al., a diphosphonate containing both phenyl and ethyl substituents was treated with chlorotrimethylsilane and sodium iodide. The reaction resulted in the selective hydrolysis of the diethyl phosphonate moiety, leaving the diphenyl phosphonate group intact. beilstein-journals.org

The general mechanism for the acid-catalyzed hydrolysis of phosphonates involves a nucleophilic attack on the phosphorus atom of the P=O unit, leading to the cleavage of the P-O bond. nih.gov However, the reaction with trimethylsilyl halides proceeds through the cleavage of the C-O bond. nih.gov This alternative pathway is particularly useful as it often proceeds under milder conditions than traditional acid or base hydrolysis.

Table 1: Selectivity of Halosilanes in Phosphonate C-O Bond Cleavage

| Substrate | Reagent | Bond Cleaved | Bond Unaffected |

|---|---|---|---|

| Phosphonate-thiophosphonate | Iodotrimethylsilane | P-O-Alkyl | P-S-Alkyl |

Other Significant Chemical Transformations

Intramolecular Rearrangements of Aryloxy-Substituted Phosphonates

Unsymmetrical ethyl aryl (diethoxymethyl)phosphonates, which contain an aryloxy substituent at the phosphorus atom, can undergo an intramolecular rearrangement. mdpi.com This transformation is typically induced by a strong base, such as lithium diisopropylamide (LDA), in a solvent like tetrahydrofuran (B95107) at low temperatures. The reaction results in the formation of ethyl (2-hydroxyaryl)(diethoxymethyl)phosphinates. mdpi.com This rearrangement involves the migration of the diethoxymethylphosphinyl group from the oxygen atom to the ortho position of the aromatic ring.

A proposed mechanism involves the deprotonation of the aromatic ring by LDA, followed by a nucleophilic attack of the resulting carbanion on the phosphorus atom, leading to a pentacoordinate intermediate. Subsequent rearrangement and protonation yield the final product. This type of rearrangement is a valuable synthetic tool for accessing functionalized phosphinates that would be challenging to prepare through other methods.

Catalytic Transformations Involving Phosphonate Functionality

The phosphonate group can direct certain catalytic reactions, enabling the functionalization of the molecule at specific positions. One notable example is the phosphonate-directed ortho C–H borylation of aromatic phosphonates. nih.gov This reaction utilizes a catalyst, often an iridium complex, to selectively install a boryl group at the ortho position of the aryl ring. nih.gov This transformation provides a direct route to ortho-functionalized aryl phosphonates, which are versatile intermediates in organic synthesis.

The reaction is sensitive to steric effects. While it proceeds efficiently with various substituents on the aromatic ring, bulky groups adjacent to the reactive C-H bond can hinder the reaction. nih.gov The resulting ortho-boryl aryl phosphonates can be further elaborated into a wide range of highly substituted phosphoarenes through subsequent cross-coupling reactions. nih.gov

Zirconium phosphates and phosphonates have also emerged as robust solid acid catalysts for various organic transformations. mdpi.com Their catalytic activity stems from the presence of both Brønsted acid sites (P-OH groups) and Lewis acid sites (Zr⁴⁺ centers) on their surface. mdpi.com These materials have been successfully employed in reactions such as biomass conversion, acid-base catalysis, and hydrogenation. mdpi.com

Oxidation and Reduction Reactions of Related Chloromethylaryl Esters

The oxidation and reduction of ester functionalities are fundamental transformations in organic chemistry. youtube.comlibretexts.orgyoutube.com In the context of chloromethylaryl esters, the ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group, forming an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can selectively reduce the ester to an aldehyde. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iodotrimethylsilane |

| Bromotrimethylsilane |

| Chlorotrimethylsilane |

| Sodium iodide |

| Lithium diisopropylamide |

| Tetrahydrofuran |

| Ethyl (2-hydroxyaryl)(diethoxymethyl)phosphinates |

| Lithium aluminum hydride |

Applications in Advanced Organic Synthesis and Materials Science

Ethyl Phenyl (chloromethyl)phosphonate as a Strategic Synthetic Intermediate

The dual presence of a reactive carbon-chlorine bond and a phosphonate (B1237965) group makes this compound a valuable intermediate for constructing a wide array of molecules. Its chemistry is largely dominated by the cleavage of the carbon-chlorine bond, which allows for its elaboration into various functionalized phosphonates datapdf.com.

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride atom. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reaction pathway provides a straightforward method for introducing the ethyl phenyl phosphonate moiety into different molecular scaffolds or for converting the chloromethyl group into other functionalities. This type of nucleophilic displacement at a carbon atom adjacent to a phosphoryl group is a well-established transformation in organophosphorus chemistry sapub.orgrsc.org.

The versatility of this reaction is demonstrated by the variety of nucleophiles that can be employed, each leading to a different class of functionalized phosphonate.

| Nucleophile (Nu:) | Resulting Functional Group (-CH₂-Nu) | Product Class |

|---|---|---|

| RO⁻ (Alkoxide) | -CH₂-OR | Alkoxymethylphosphonate |

| ArO⁻ (Phenoxide) | -CH₂-OAr | Aryloxymethylphosphonate |

| RS⁻ (Thiolate) | -CH₂-SR | Alkylthiomethylphosphonate |

| N₃⁻ (Azide) | -CH₂-N₃ | Azidomethylphosphonate |

| CN⁻ (Cyanide) | -CH₂-CN | Cyanomethylphosphonate |

| R₂NH (Secondary Amine) | -CH₂-NR₂ | Aminomethylphosphonate |

This reactivity allows chemists to use this compound as a precursor to a diverse range of phosphonate derivatives, which can then be used in further synthetic steps.

Beyond simple substitution, this compound is a key reagent in reactions that form new carbon-carbon bonds.

Alkylation: The methylene (B1212753) protons adjacent to the phosphonate group can be abstracted by a strong base (e.g., lithium diisopropylamide, LDA) to form a phosphonate-stabilized carbanion datapdf.com. This nucleophilic species can then participate in alkylation reactions with various electrophiles, such as alkyl halides, to form elongated carbon chains at the α-position. This process is fundamental for building more complex carbon skeletons centered around the phosphonate core nih.govresearchgate.net.

Cross-Coupling: The carbon-chlorine bond in this compound allows it to act as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. Methodologies involving palladium or nickel catalysts are commonly used to couple alkyl halides with organometallic reagents (e.g., organoboron, organozinc, or organotin compounds) beilstein-journals.orgorganic-chemistry.orgbeilstein-archives.orgnih.gov. Such reactions would enable the direct formation of a bond between the phosphonate's methylene carbon and an aryl, vinyl, or alkyl group, providing a powerful tool for constructing complex molecular architectures beilstein-archives.orgnih.gov.

Building Blocks for Complex Molecular Architectures

The defined structure and predictable reactivity of this compound make it an ideal starting material for the synthesis of sophisticated, high-value molecules.

Phosphorus-containing heterocycles are an important class of compounds with diverse biological activities. This compound can serve as a key building block in their synthesis. A common strategy involves an initial nucleophilic substitution to append the phosphonate to another molecule, followed by an intramolecular cyclization reaction to form the heterocyclic ring chim.itumsl.eduresearchgate.net. For example, reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead, after subsequent synthetic manipulations, to the formation of azaphosphinine or oxazaphosphorine derivatives researchgate.net.

In medicinal chemistry, the phosphonate group (C-PO(OR)₂) is recognized as a stable isostere of the phosphate (B84403) group (O-PO(OR)₂), which is prone to enzymatic cleavage by phosphatases unipd.it. This makes phosphonate-containing compounds, particularly nucleotide analogs, highly valuable as therapeutic agents nih.gov. The carbon-phosphorus bond is resistant to hydrolysis, which can improve the metabolic stability and pharmacokinetic profile of a drug unipd.it.

This compound can be used as a key reagent to introduce this bioisosteric phosphonate group. The chloromethyl moiety acts as a reactive handle for coupling the phosphonate to a modified sugar or nucleobase precursor, forming the backbone of the nucleotide analog nih.govacs.orguiowa.edu.

The reactive chloromethyl group also allows for the incorporation of the ethyl phenyl phosphonate unit into large macromolecules like dendrimers and polymers, imparting unique properties such as improved adhesion or flame retardancy vdoc.pubmdpi.com.

Contributions to Coordination Chemistry and Functional Materials

The distinct structural features of ethyl phenyl(chloromethyl)phosphonate and its analogues have led to notable advancements in coordination chemistry and the creation of new functional materials. The phosphonate group provides a robust binding site for metal ions, while the phenyl and chloromethyl groups offer avenues for further functionalization and structural diversity.

Development of Phosphonate Ligands for Metal Complexation

Phosphonic acids and their esters have long been recognized as effective chelating agents for a wide array of metal ions. wikipedia.org The introduction of an amine group into a phosphonate molecule, for instance, enhances its metal-binding capabilities. wikipedia.org The development of phosphonate-based ligands has been a fertile area of research, leading to a vast number of metal complexes with diverse structural motifs and applications in areas such as catalysis, ion-exchange, and materials science. kobv.deresearchgate.net

The coordination chemistry of phosphonates is rich and varied, with the phosphonate group capable of adopting multiple coordination modes, which contributes to the structural diversity of the resulting metal complexes. researchgate.net While the direct complexation of ethyl phenyl(chloromethyl)phosphonate is not extensively documented in publicly available literature, the broader class of organophosphonates serves as a blueprint for its potential applications. The phenyl group can be functionalized to modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and reactivity of the metal complex.

Table 1: Examples of Phosphonate Ligands and their Coordination Applications

| Phosphonate Ligand Type | Metal Ions Complexed | Application/Structural Feature |

| Aminophosphonic acids | Various transition metals, lanthanides | Enhanced metal binding, formation of stable complexes |

| Arylphosphonic acids | Zirconium(IV), Manganese(II) | Formation of layered or chain structures |

| Diphosphonic acids | Divalent metals (Ni, Co, Fe, Mn) | Creation of porous metal-phosphonate frameworks |

This table presents a generalized overview of phosphonate ligand applications based on available chemical literature.

Strategies for Functional Group Masking in Phosphonate Chemistry

The chloromethyl group in ethyl phenyl(chloromethyl)phosphonate is a reactive handle that can be exploited in various synthetic strategies, including its use as a masked functional group. In organic synthesis, protecting groups are employed to temporarily block a reactive site in a molecule to allow for transformations elsewhere. nbinno.com The chloromethyl group can be considered a precursor to a variety of other functionalities.

For instance, the chlorine atom can be displaced by a range of nucleophiles to introduce new functional groups. This post-synthetic modification approach is a powerful tool for creating molecular diversity. While specific examples detailing the use of ethyl phenyl(chloromethyl)phosphonate as a masking agent are scarce, the reactivity of the chloromethyl group is well-established. It can be converted to hydroxymethyl, aminomethyl, or other functionalized methyl groups, which can then participate in further chemical reactions. This strategy allows for the late-stage introduction of functionalities into a molecule, which can be advantageous in multi-step syntheses.

An alternative synthetic approach involves the chlorination of diethyl (chloromethyl)phosphonate to yield diethyl (dichloromethyl)phosphonate, which is a useful intermediate in organic synthesis for the preparation of compounds like 1,1-dichloroalkenes and terminal alkynes. orgsyn.org

Incorporation into Metal-Organic Framework (MOF) Linker Systems

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. nih.govresearchgate.net The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. espublisher.com Phosphonate-based linkers have gained significant attention in MOF chemistry due to their strong binding to metal centers, which can lead to frameworks with high thermal and chemical stability. nih.gov

While direct incorporation of ethyl phenyl(chloromethyl)phosphonate into a MOF structure as a primary linker is not widely reported, the principles of MOF design suggest its potential utility. The phosphonate group can coordinate to the metal centers, while the phenyl ring would form the structural backbone of the framework. The chloromethyl group would then be a pendant functional group within the pores of the MOF. researchgate.netnih.gov

This pendant chloromethyl group offers a prime site for post-synthetic modification (PSM). rsc.orgescholarship.orgillinois.edursc.org PSM is a powerful technique where the chemical functionality of a pre-assembled MOF is altered through covalent modification of the organic linkers. rsc.org A chloromethylated MOF could react with a variety of nucleophiles to introduce new functional groups into the pores, thereby tailoring the MOF's properties for specific applications such as catalysis, gas separation, or sensing. researchgate.netacs.org This approach allows for the creation of a family of isoreticular MOFs with the same underlying topology but different functionalities. nih.govnih.gov

Table 2: Potential Functionalization of MOFs via Chloromethylated Linkers

| Reagent/Nucleophile | Introduced Functional Group | Potential Application |

| Azide (e.g., NaN3) | Azidomethyl (-CH2N3) | "Click" chemistry, further functionalization |

| Amines (e.g., RNH2) | Aminomethyl (-CH2NHR) | Basic catalysis, CO2 capture |

| Thiols (e.g., RSH) | Thiomethyl (-CH2SR) | Heavy metal sensing, catalysis |

| Cyanide (e.g., NaCN) | Cyanomethyl (-CH2CN) | Precursor for carboxylic acids, amines |

This table illustrates hypothetical post-synthetic modifications based on the known reactivity of the chloromethyl group.

Theoretical, Computational, and Spectroscopic Investigations

Quantum Chemical Studies of Phosphonate (B1237965) Reactivity and Structure

Quantum chemical studies are instrumental in understanding the fundamental aspects of phosphonate reactivity and structure. These computational methods allow for the detailed examination of reaction pathways and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving phosphonates. DFT calculations can be employed to map out the entire reaction pathway, identifying transition states and intermediates, and thereby providing a comprehensive picture of the reaction mechanism.

For instance, in studies of related phosphonates, such as the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the regioselectivity of the reaction. Such calculations can determine the activation energies for different possible reaction pathways, thus predicting the most likely product. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a located transition state correctly connects the reactants and products.

A hypothetical DFT study on ethyl phenyl(chloromethyl)phosphonate would likely investigate nucleophilic substitution reactions at the chloromethyl group. The calculations would aim to determine the energetics of the transition state and the stability of the resulting products, providing insights into the compound's reactivity with various nucleophiles.

Table 1: Hypothetical DFT Calculation Parameters for Ethyl Phenyl(chloromethyl)phosphonate Reaction Mechanism Studies

| Parameter | Value/Method |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311G(d,p) |

| Solvation Model | PCM (Polarizable Continuum Model) |

| Task | Transition State Search and IRC |

Computational Analysis of Potential Energy Surfaces for Nucleophilic Processes

The potential energy surface (PES) provides a detailed map of the energy of a system as a function of the positions of its atoms. Computational analysis of the PES is crucial for understanding nucleophilic processes involving phosphonates. By mapping the PES, stationary points such as minima (reactants and products) and saddle points (transition states) can be identified.

In the context of ethyl phenyl(chloromethyl)phosphonate, a computational analysis of the PES for a nucleophilic attack on the carbon atom of the chloromethyl group would reveal the energy barriers and the thermodynamic stability of the products. This analysis would be critical in predicting the feasibility and outcome of such reactions. For example, studies on similar systems have used DFT to explore the PES for nucleophilic attacks on phosphorus or carbon centers, providing a basis for understanding the regioselectivity of these reactions.

Electronic Structure Characterization of Phosphonate Compounds

The electronic structure of a molecule governs its chemical behavior. Computational methods provide invaluable tools for characterizing the electronic properties of phosphonates, offering insights into their reactivity and stability.

Calculation of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For a molecule like ethyl phenyl(chloromethyl)phosphonate, the HOMO is likely to be located on the phenyl ring or the oxygen atoms of the phosphonate group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the chloromethyl group, specifically the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Related Phosphonate (Diethyl trichloro-methyl phosphonate)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.131 |

| LUMO | -0.899 |

| HOMO-LUMO Gap | 5.232 |

Data is illustrative and based on a similar compound.

Determination of Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge in a molecule. It provides a more robust and less basis-set-dependent picture of atomic charges compared to other methods like Mulliken population analysis. NPA charges can help in identifying the electrophilic and nucleophilic sites within a molecule.

In ethyl phenyl(chloromethyl)phosphonate, an NPA would likely show a significant positive charge on the phosphorus atom and the carbon atom of the chloromethyl group, indicating their electrophilic character. The oxygen and chlorine atoms would, in turn, carry a negative charge, reflecting their electronegativity.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in Ethyl Phenyl(chloromethyl)phosphonate

| Atom | Hypothetical NPA Charge (a.u.) |

|---|---|

| P | +1.5 |

| O (ester) | -0.7 |

| O (phosphoryl) | -0.8 |

| C (chloromethyl) | +0.2 |

| Cl | -0.3 |

These values are hypothetical and for illustrative purposes only.

Assessment of Electrophilicity Indices

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

For ethyl phenyl(chloromethyl)phosphonate, the presence of the electronegative chlorine atom and the phosphonate group would be expected to result in a significant electrophilicity index, making it a good electrophile in chemical reactions. The calculation of this index would provide a quantitative measure of its electrophilic character, allowing for comparison with other related compounds.

Table 4: Representative Global Reactivity Descriptors for a Related Phosphonate (Diethyl trichloro-methyl phosphonate)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.515 |

| Chemical Hardness (η) | 2.616 |

| Electrophilicity Index (ω) | 2.365 |

Data is illustrative and based on a similar compound.

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the detailed characterization of molecular structures and for probing the mechanisms of chemical reactions. In the study of organophosphorus compounds like Ethyl phenyl (chloromethyl)phosphonate, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray Photoelectron Spectroscopy (XPS) provide complementary information regarding molecular connectivity, conformational states, and surface interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a comprehensive analysis of the molecule's framework.

¹H NMR: The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the chloromethyl group. The chemical shifts and coupling patterns are characteristic of their positions relative to the phosphorus atom and other functional groups.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Signals for the phenyl carbons, the ethyl carbons (CH₂ and CH₃), and the chloromethyl carbon (CH₂Cl) would be observed. Heteronuclear coupling between the phosphorus and carbon atoms (¹³C-¹⁹F coupling) provides valuable structural information, with the magnitude of the coupling constant (J-coupling) depending on the number of bonds separating the two nuclei. For instance, one-bond couplings (¹JCP) are typically large, while two-bond (²JCP) and three-bond (³JCP) couplings are smaller but still informative jeol.com.

³¹P NMR: As phosphorus-31 has a natural abundance of 100%, ³¹P NMR is a highly sensitive and direct method for analyzing organophosphorus compounds jeol.com. The ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom. Proton-coupled ³¹P spectra can reveal couplings to the protons on the adjacent chloromethyl and ethoxy groups, further confirming the molecular structure.

A representative summary of expected NMR spectral data is presented below.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & J-coupling |

| ¹H | Phenyl (C₆H₅) | 7.4 - 8.0 | Multiplet |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | Multiplet (dq), ³JHH ≈ 7 Hz, ³JPH ≈ 8 Hz | |

| Ethoxy (-OCH₂CH₃) | 1.2 - 1.5 | Triplet (t), ³JHH ≈ 7 Hz | |

| Chloromethyl (-CH₂Cl) | 3.6 - 3.9 | Doublet (d), ²JPH ≈ 8-12 Hz | |

| ¹³C | Phenyl (C₆H₅, C-P) | 130 - 135 | Doublet (d), ¹JCP ≈ 180-200 Hz |

| Phenyl (C₆H₅, ortho, meta, para) | 128 - 133 | Doublets (d) with smaller JCP values | |

| Ethoxy (-OCH₂) | 62 - 65 | Doublet (d), ²JCP ≈ 5-7 Hz | |

| Ethoxy (-CH₃) | 15 - 18 | Doublet (d), ³JCP ≈ 5-7 Hz | |

| Chloromethyl (-CH₂Cl) | 35 - 40 | Doublet (d), ¹JCP ≈ 140-160 Hz | |

| ³¹P | P(O) | 20 - 25 | Multiplet (in ¹H coupled spectrum) |

Note: The values presented are estimations based on typical ranges for similar phosphonate structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These methods are sensitive to the vibrational modes of the molecule, which are determined by bond strengths and molecular geometry.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key functional groups in this compound have characteristic absorption bands. The strong P=O (phosphoryl) stretching vibration is one of the most prominent features in the IR spectrum of phosphonates. Other significant absorptions include those for the P-O-C, C-O, C-H (aromatic and aliphatic), and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum researchgate.netuh.edu.

Analysis of the vibrational spectra allows for the confirmation of functional groups and can also provide insights into the conformational isomers of the molecule.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| P=O | Stretching (ν) | 1240 - 1270 (very strong) | 1240 - 1270 (weak) |

| P-O-C (ethyl) | Asymmetric Stretching (νas) | 1020 - 1050 (strong) | 1020 - 1050 (moderate) |

| C-O (ethyl) | Stretching (ν) | 1160 - 1170 (moderate) | 1160 - 1170 (weak) |

| P-C (phenyl) | Stretching (ν) | 700 - 750 (moderate) | 700 - 750 (strong) |

| C-H (aromatic) | Stretching (ν) | 3050 - 3100 (moderate) | 3050 - 3100 (strong) |

| C=C (aromatic) | Ring Stretching (ν) | 1590 - 1610, 1440 - 1460 (moderate) | 1590 - 1610, 1000 (strong) |

| C-H (aliphatic) | Stretching (ν) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-Cl | Stretching (ν) | 650 - 730 (strong) | 650 - 730 (strong) |

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface researchgate.netnih.gov. This makes it an ideal tool for studying the interactions of this compound with various substrates, such as metals, which is relevant in applications like corrosion inhibition or surface modification researchgate.netanalysis.rs.

When this compound is adsorbed onto a surface, XPS can provide evidence of the formation of coordination bonds researchgate.net. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

High-resolution scans of the P 2p, O 1s, C 1s, and Cl 2p regions can elucidate the nature of the surface bonding. For example, a shift in the P 2p and O 1s binding energies upon adsorption on a metal oxide surface can indicate the formation of P-O-Metal bonds, suggesting that the phosphonate group is directly involved in the surface interaction researchgate.net. The C 1s spectrum can differentiate between the carbon atoms of the phenyl, ethyl, and chloromethyl groups, and changes in their binding energies or peak shapes can indicate their involvement in the surface layer.

| Core Level | Chemical Group | Approximate Binding Energy (eV) | Information Gained |

| P 2p | Phosphonate (P-O, P-C) | 133 - 135 | Indicates oxidation state of phosphorus and its bonding to the surface (e.g., P-O-Metal). |

| O 1s | Phosphoryl (P=O), Ethoxy (P-O-C) | 531 - 533 | Differentiates between P=O and P-O-C environments; shifts indicate coordination to a metal substrate. |

| C 1s | Phenyl (C-C, C-H) | ~284.8 | Serves as a reference and indicates the presence of the aromatic moiety on the surface. |

| Ethoxy (C-O, C-C) | 286 - 287 | Confirms the presence of the ethyl ester group. | |

| Chloromethyl (C-Cl) | 287 - 288 | Confirms the presence of the chloromethyl group. | |

| Cl 2p | Chloromethyl (C-Cl) | 199 - 201 | Indicates the integrity of the C-Cl bond or its potential reaction at the surface. |

Note: Binding energies are approximate and can shift significantly depending on the substrate, the nature of the chemical bonding, and instrument calibration.

Emerging Research Directions and Future Prospects

Development of Enantioselective Synthetic Routes for Chiral Phosphonates

The synthesis of enantiomerically pure chiral phosphonates is a major focus of current research due to their wide-ranging applications, including as biologically active compounds. mdpi.com Asymmetric catalysis, utilizing either transition metal complexes or organocatalysts, has emerged as the most powerful approach for creating C-chiral phosphonates. mdpi.com

Key strategies in this area include:

Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of unsaturated phosphonates is a highly effective method. For instance, using a Rh-(R,R)-f-spiroPhos complex, β,β-diaryl chiral phosphonates have been synthesized with excellent enantioselectivities, reaching up to 99.9% enantiomeric excess (ee). researchgate.netacs.orgnih.gov This method is also effective for β-aryl-β-alkyl unsaturated phosphonates. researchgate.netacs.orgnih.gov

Phospha-Michael Addition: The addition of phosphorus nucleophiles to compounds with an activated C=C bond, known as the phospha-Michael reaction, can be controlled by chiral catalysts to produce enantiomerically enriched phosphonates. mdpi.com

Phospha-Mannich and Phospha-Aldol Reactions: These reactions are fundamental for synthesizing α-aminophosphonates and α-hydroxyphosphonates, respectively. mdpi.com Organocatalysts, such as 1-acetyl-N-tosylpyrrolidine-2-carboxamide, have been successfully employed in three-component phospha-Mannich reactions to yield α-aminophosphonates with high yields and enantioselectivities (73–92% ee). mdpi.com

Nucleophilic Desymmetrization: A novel two-stage strategy involves the enantioselective nucleophilic desymmetrization of a prochiral phosphonate (B1237965) ester, followed by derivatization. This approach, using a superbasic bifunctional iminophosphorane catalyst, provides modular access to a wide range of stereogenic P(V) compounds. nih.gov

Interactive Table: Enantioselective Synthesis of Chiral Phosphonates

| Reaction Type | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos | β,β-diaryl unsaturated phosphonates | Up to 99.9% | researchgate.netacs.orgnih.gov |

| Phospha-Mannich Reaction | 1-acetyl-N-tosylpyrrolidine-2-carboxamide | Aromatic aldehydes, aniline, triethyl phosphite (B83602) | 73-92% | mdpi.com |

| Addition to Hydrazones | Pyridine–hydrazone/Pd(TFA)₂ | Formylphosphonate-derived hydrazones | 96% to >99% | nih.gov |

Discovery of Novel Catalytic Transformations for Phosphonate Derivatization

The derivatization of phosphonates through novel catalytic transformations is expanding the chemical space accessible to organophosphorus chemists. Cross-coupling reactions are at the forefront of this research, enabling the formation of previously challenging carbon-phosphorus and carbon-carbon bonds.

Recent advancements in this area include:

Suzuki-Miyaura Cross-Coupling: Researchers have developed methods for the synthesis of biaryl monophosphonates using palladium-catalyzed Suzuki-Miyaura reactions. ncl.ac.uk This involves preparing phosphonate-substituted aryl boronate esters, which can then be coupled with various aryl bromides. ncl.ac.uk

Negishi Cross-Coupling: Another approach to biaryl phosphonates involves the conversion of bromoaryl phosphonates into organozinc pivalates, followed by a Negishi cross-coupling with aryl bromides. ncl.ac.uk

C-H Borylation: Iridium-catalyzed C-H borylation of aromatic rings in aryl phosphonates offers a direct route to phosphonate-substituted aryl boronates, which are valuable intermediates for further cross-coupling reactions. ncl.ac.uk

Copper-Catalyzed Reactions: Mild and efficient copper-catalyzed methods have been developed for the addition of H-phosphonate dialkyl esters to boronic acids, yielding aryl phosphonates. organic-chemistry.org

Palladium-Catalyzed Michaelis-Arbuzov Reaction: A water-mediated palladium-catalyzed reaction between triaryl phosphites and aryl iodides provides a mild and general route to aryl phosphonates with excellent functional group tolerance. organic-chemistry.org

Interactive Table: Catalytic Transformations for Phosphonate Derivatization

| Reaction Type | Catalyst System | Reactants | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium / KITPHOS ligands | Phosphonate-substituted aryl boronate ester, Aryl bromide | Biaryl monophosphonate | ncl.ac.uk |

| Negishi | Palladium | Phosphonate-substituted organozinc pivalate, Aryl bromide | Biaryl phosphonate | ncl.ac.uk |

| C-H Borylation | Iridium | Aryl phosphonate | Phosphonate-substituted aryl boronate ester | ncl.ac.uk |

| Michaelis-Arbuzov | Palladium | Triaryl phosphite, Aryl iodide | Aryl phosphonate | organic-chemistry.org |

Advanced Mechanistic Studies Employing Modern Kinetic and Isotopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and synthetic routes. Modern kinetic and isotopic techniques are powerful tools for elucidating the intricate details of phosphonate reactions.

The kinetic isotope effect (KIE) is a particularly valuable technique that measures the change in reaction rate upon isotopic substitution. nih.govwpmucdn.com This effect can provide insights into bond-breaking and bond-forming steps in the rate-determining transition state of a reaction. nih.govnih.gov For example, KIE studies have been instrumental in understanding the mechanisms of enzymatic reactions involving phosphate (B84403) and phosphonate groups. nih.gov

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformation of substrates when bound to catalysts, as demonstrated in studies of antibody-catalyzed reactions involving phosphonate transition-state analogues. researchgate.net Such studies provide a detailed picture of the interactions that govern catalysis and can guide the development of improved catalysts. researchgate.net

Design of Next-Generation Phosphonate-Based Building Blocks for Advanced Materials and Chemical Technologies

The unique properties of the phosphonate group are being harnessed to create advanced materials with tailored functionalities. Phosphonates are finding applications as versatile building blocks in materials science, from polymers to nuclear waste management solutions.

Key areas of development include:

Polymers and Composites: Phosphonate-based additives are being explored to enhance the mechanical and thermal properties of polymers like epoxy resins. researchgate.net These "molecular fortifiers" can improve properties such as the elastic modulus. Bifunctional phosphonate fortifiers have shown robust and superior performance, making them promising for practical applications. researchgate.net

Nuclear Waste Immobilization: Phosphate-based materials, including glasses and ceramics, are being investigated as durable matrices for the immobilization of nuclear waste. innovationnewsnetwork.com Iron phosphate and chlorophosphate glasses, for example, can incorporate significant amounts of radioactive waste and exhibit high chemical durability. innovationnewsnetwork.com The development of low-melting-point phosphate glasses could be particularly advantageous for immobilizing volatile waste streams. innovationnewsnetwork.com

Nanomaterials and Coatings: The application of phosphonates is expanding into the realm of material science, with potential uses in the synthesis of functional nanomaterials, conductive polymers, and advanced coatings. thegermanbusinessreport.com

Spirocyclic Compounds: Phosphonate groups are being incorporated into complex molecular architectures, such as spirocyclic benzosultams, through strain-release functionalization strategies, opening up new avenues for creating novel chemical entities. acs.org

The ongoing research into phosphonate-based building blocks is expected to lead to the development of new materials with enhanced performance for a wide range of chemical and technological applications. thegermanbusinessreport.com

Q & A

Q. What are the established synthetic routes for Ethyl phenyl (chloromethyl)phosphonate, and how do reaction conditions influence yield and purity?

The primary synthesis involves Arbuzov-type reactions (), where ethyl chloroformate reacts with chloromethyl precursors (e.g., 2-(chloromethyl)pyridine-1-oxide) in the presence of triethyl phosphite. Key factors:

- Temperature : Reactions typically proceed at 80–100°C to avoid side products like phosphonate ester hydrolysis.

- Solvent choice : Anhydrous toluene or THF minimizes moisture interference.

- Purification : Sequential vacuum distillation and flash chromatography yield 50–60% purity ().

A comparative table of yields under varying conditions:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 80 | 12 | 55 | 92 |

| THF | 100 | 8 | 60 | 88 |

| DCM | 40 | 24 | 30 | 75 |

Methodological Tip : Monitor reaction progress via <sup>31</sup>P NMR to track phosphorus intermediate formation .

Q. How can researchers structurally characterize this compound, and what spectral contradictions may arise?

Core techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ethyl ester protons (δ 1.2–1.4 ppm) and chloromethyl groups (δ 4.5–4.7 ppm).

- <sup>31</sup>P NMR : Phosphonate resonance typically appears at δ 20–25 ppm ().

- X-ray crystallography : Resolves steric effects from the chloromethyl and phenyl groups ().

Q. Common contradictions :

- Overlapping signals in <sup>1</sup>H NMR due to phenyl ring protons masking chloromethyl peaks.

- Mitigation : Use DEPT-135 or HSQC for signal assignment .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Key findings :

- Acidic conditions (pH < 3) : Rapid hydrolysis of the chloromethyl group to phosphonic acid derivatives.

- Basic conditions (pH > 10) : Ethyl ester cleavage dominates, forming phenylphosphonate salts ().

- Thermal stability : Decomposes above 150°C, releasing HCl gas (detectable via FTIR at 2800–3000 cm<sup>-1</sup>).

Q. Experimental design :

- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in nucleophilic substitutions?

The chloromethyl group acts as an electrophilic center , but steric hindrance from the phenyl ring reduces reactivity compared to aliphatic analogs (). For example:

- Reactivity order : Ethyl (chloromethyl)phosphonate > this compound > Diethyl (chloromethyl)phosphonate.

- Electronic effects : The phenyl group withdraws electron density, polarizing the P–O bond and enhancing electrophilicity at phosphorus.

Q. Methodological insight :

- Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict reaction sites .

Q. How can researchers resolve contradictory data in chromatographic retention indices for this compound?

Observed deviations :

- Retention indices (RIs) for disubstituted aliphatic phosphonates (e.g., benzyl chloromethyl ether analogs) show >10% variability due to steric interactions ().

Q. Strategies :

- Column selection : Use phenyl-modified stationary phases (e.g., Zorbax Eclipse XDB-Phenyl) to improve resolution.

- Mobile phase optimization : Adjust acetonitrile/water ratios to mitigate peak tailing.

Validation : Cross-reference with GC-MS or LC-HRMS to confirm identity .

Q. What role does this compound play in designing bioactive ligands or coordination complexes?

The phosphonate moiety acts as a chelating agent for metal ions (e.g., Ca<sup>2+</sup>, Fe<sup>3+</sup>), while the phenyl group enhances lipophilicity. Applications:

- Antimicrobial agents : Modify the chloromethyl group to introduce thiol or amine functionalities ().

- Catalysis : Coordinate with transition metals (e.g., Ru or Pd) for cross-coupling reactions.

Q. Case study :

- Complexation with Cu(II) in aqueous ethanol forms a blue tetrahedral complex (λmax = 650 nm), confirmed by UV-Vis and EPR .

Methodological Tables

Q. Table 1. Comparative Reactivity in Nucleophilic Substitutions

| Substrate | Reaction with NaSH (Thiolation) | Reaction with NH3 (Amination) |

|---|---|---|

| Ethyl (chloromethyl)phosphonate | 90% yield, 2 h | 85% yield, 4 h |

| This compound | 65% yield, 6 h | 50% yield, 8 h |

Q. Table 2. Degradation Products Under Hydrolysis

| Condition | Major Product | Minor Product |

|---|---|---|

| pH 2 (HCl) | Phenylphosphonic acid | Ethanol |

| pH 12 (NaOH) | Sodium phenylphosphonate | Chloromethane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.